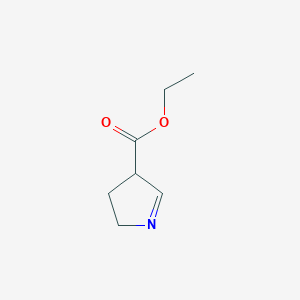
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family It is characterized by a five-membered ring containing one nitrogen atom and an ester functional group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the reaction of ethyl acetoacetate with ammonia or primary amines under acidic conditions to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylates.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkylating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dicarboxylates.
Reduction: Pyrrole-4-carbinol or pyrrole-4-carbaldehyde.
Substitution: Halogenated or alkylated pyrrole derivatives.
科学的研究の応用
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the active pyrrole moiety, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways and exert therapeutic effects.
類似化合物との比較
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate : Similar structure but with an additional ethoxy group.
- Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate : Contains a pyran ring instead of a pyrrole ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ester group, which imparts distinct chemical reactivity and potential biological activity.
生物活性
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a pyrrole ring with a carboxylate ester functional group. The synthesis typically involves cyclization reactions starting from ethyl acetoacetate and primary amines, often facilitated by catalysts like p-toluenesulfonic acid under reflux conditions.
Synthetic Route Overview:
- Starting Materials: Ethyl acetoacetate, ammonia or primary amines.
- Catalysts: p-Toluenesulfonic acid.
- Conditions: Refluxing in an appropriate solvent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor by binding to the active sites of enzymes, thereby obstructing substrate access and catalytic activity. Its structure allows for effective hydrogen bonding and hydrophobic interactions, enhancing its binding affinity.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
- Enzyme Inhibition: It has been investigated for its potential as an enzyme inhibitor in various biochemical pathways, particularly in the context of drug resistance mechanisms .
- Anticancer Potential: Some derivatives of pyrrole compounds have shown promise in cancer treatment through their ability to induce apoptosis in cancer cells .
Case Studies and Research Findings
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development . -
Enzyme Inhibition Studies:
Research focused on the interaction of this compound with bacterial efflux pumps. The compound was shown to enhance the efficacy of existing antibiotics by inhibiting the efflux mechanisms in drug-resistant Escherichia coli strains . Molecular docking studies further elucidated its binding interactions within the efflux pump protein AcrB . -
Cancer Research:
In vitro studies demonstrated that certain derivatives of this compound could induce apoptosis in human cancer cell lines. The mechanism involved mitochondrial pathway activation and caspase cascade initiation, marking it as a promising candidate for anticancer drug development .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 5-Ethoxy-3,4-dihydro-2H-pyrrole | Moderate antimicrobial effects | Different substitution patterns |
| Pyrrole Derivatives | Broad spectrum (antimicrobial/anticancer) | Varying functional groups affecting reactivity |
| Indole Derivatives | Antidepressant and anticancer | Distinct ring structure influencing activity |
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h5-6H,2-4H2,1H3 |
InChIキー |
YNAXGNQDDXYYPK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















